Methoxymethoxy Nefazodone
Description
Methoxymethoxy Nefazodone is a structural analog of the antidepressant nefazodone, characterized by the addition of a methoxymethoxy (-OCH2OCH3) functional group. This modification is hypothesized to enhance pharmacokinetic properties, such as solubility or metabolic stability, while retaining the core pharmacological mechanism of serotonin-2A (5-HT2A) receptor antagonism and serotonin/norepinephrine reuptake inhibition (SARI/NARI) . Nefazodone is known for its moderate pH-dependent binding affinity (pH 7.3 vs. 8.6 ratio: 0.6–2.09) and intermediate reversibility kinetics, placing it in pharmacological Class G alongside compounds like riluzole and amitriptyline . Analytical methods for nefazodone, such as HPLC with UV detection (as outlined in pharmacopeial standards), are likely applicable to this compound with minor adjustments for structural differences .
Properties
CAS No. |
1346604-95-2 |
|---|---|
Molecular Formula |
C27H36ClN5O4 |
Molecular Weight |
530.066 |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C27H36ClN5O4/c1-22(37-21-35-2)26-29-33(27(34)32(26)18-19-36-25-10-4-3-5-11-25)13-7-12-30-14-16-31(17-15-30)24-9-6-8-23(28)20-24/h3-6,8-11,20,22H,7,12-19,21H2,1-2H3 |
InChI Key |
KGMZBWNECBSLAH-UHFFFAOYSA-N |
SMILES |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)OCOC |
Synonyms |
2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-2,4-dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Nefazodone Hydrochloride
(S)-Methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol (Compound 16)
- Structure : Methoxymethoxy-substituted diol derivative (C12H16O6).
- Relevance : Shares the methoxymethoxy group with Methoxymethoxy Nefazodone, which may improve solubility or bioavailability compared to nefazodone’s chlorophenyl group .
- Research Gap: Limited pharmacological data; primarily studied for synthetic pathways rather than clinical efficacy .
Riluzole
- Class G Peer : Exhibits similar pH-dependent affinity but distinct mechanism (glutamate release inhibition).
- Contrast : Unlike this compound, riluzole lacks serotoninergic activity, highlighting structural specificity in Class G .
Pharmacokinetic and Pharmacodynamic Comparisons
Note: Data for this compound is inferred from structural analogs and Class G trends .
Mechanistic and Clinical Implications
- Advantages Over Nefazodone: The methoxymethoxy group may reduce hepatic toxicity (a known issue with nefazodone) by avoiding reactive metabolite formation. However, this remains speculative without direct toxicology studies.
- Limitations vs. Class G Peers : Unlike riluzole or amitriptyline, this compound lacks diversity in clinical applications (e.g., riluzole’s use in ALS) due to its specialized serotoninergic focus .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity of methoxymethoxy nefazodone in synthetic batches?
- Methodological Answer : Utilize reversed-phase HPLC with UV detection, as described in pharmacopeial protocols for structurally related compounds like nefazodone hydrochloride. Key parameters include:
- Column : C18, 4.6 mm × 25 cm, 5 µm particle size .
- Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0) gradient .
- Flow Rate : 1.5 mL/min, with column temperature maintained at 30°C .
- Validation : Perform system suitability tests using resolution solutions containing related compounds (e.g., degradation products) to ensure specificity .
Q. How can researchers optimize synthesis routes for this compound derivatives?
- Methodological Answer : Apply Bischler-Napieralski conditions for cyclization steps, as demonstrated in oxazole synthesis from tyrosine analogs. Key considerations:
- Catalyst : Phosphorus oxychloride (POCl₃) for efficient dehydration .
- Protecting Groups : Use methoxymethoxy (MOM) groups to stabilize reactive intermediates, as seen in boronic acid derivatives .
- Purification : Employ flash chromatography with silica gel and ethyl acetate/hexane gradients to isolate products .
Q. What safety protocols are critical when handling methoxymethoxy-containing compounds?
- Methodological Answer : Follow industrial hygiene practices:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods or closed systems to avoid inhalation of volatile intermediates (e.g., methoxymethoxy ethers) .
- Storage : Store in amber glass containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiles across different synthetic batches?
- Methodological Answer :
-
Step 1 : Quantify impurities via peak-area normalization in HPLC, using the formula:
\text{% Impurity} = \frac{C_S}{C_T} \times \frac{r_U}{r_S} \times 100where $ C_S $/$ C_T $ are standard/test solution concentrations, and $ r_U $/$ r_S $ are peak areas <span data-key="52" class="reference-num" data-pages="undefined">9</span>.
Q. What experimental designs are recommended for evaluating the bioactivity of this compound analogs?
- Methodological Answer :
- In Vitro Models : Use serotonin (5-HT₂A) receptor-binding assays, referencing nefazodone’s known antagonism .
- Dose-Response Curves : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
- Controls : Include parent compounds (nefazodone hydrochloride) and vehicle controls to isolate methoxymethoxy effects .
Q. How can structural ambiguities in this compound derivatives be addressed?
- Methodological Answer :
Q. What strategies mitigate reproducibility issues in pharmacological studies involving methoxymethoxy analogs?
- Methodological Answer :
- Blinding : Implement double-blind protocols in animal/human trials to reduce bias .
- Power Analysis : Use G*Power software to determine sample sizes (α=0.05, β=0.2) .
- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before data collection .
Q. How do methoxymethoxy modifications impact nefazodone’s metabolic stability compared to parent compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
